5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one: is a key intermediate in the synthesis of pyrrolo[2,3-b]pyridine derivatives , which are potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are implicated in various types of cancers, and their abnormal activation is associated with cancer progression and resistance to therapy. Compounds derived from this intermediate have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, particularly in breast cancer cell lines .
Lead Compound Optimization
Due to its low molecular weight and structural features, 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one serves as an appealing lead compound for further optimization in drug development . Its derivatives can be modified to enhance their pharmacological properties, such as selectivity and potency against target receptors, making it a valuable scaffold in medicinal chemistry.
Signal Transduction Research
This compound is involved in the synthesis of inhibitors that can affect signal transduction pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are essential for cell communication and play a significant role in cell growth and survival.
Targeted Therapy Development
The ability to inhibit FGFRs makes the derivatives of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one candidates for targeted therapy. Targeted therapies are designed to specifically attack cancer cells without harming normal cells, offering a more precise treatment option compared to traditional chemotherapy.
Each of these applications demonstrates the versatility and potential of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one in scientific research and drug development. Its role in creating potent FGFR inhibitors highlights its importance in the ongoing battle against cancer and other diseases where FGFR signaling is a key factor .
Safety and Hazards
The safety data sheet for a similar compound, “3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is likely that this compound interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . The specific environmental factors influencing the action of 5-bromo-3-(difluoromethyl)pyridin-2(1h)-one are currently unknown .
Eigenschaften
IUPAC Name |
5-bromo-3-(difluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNUDQAVZNCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.